4-(2-methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol 4-(2-methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 380574-16-3
VCID: VC6967969
InChI: InChI=1S/C13H11N3OS2/c1-17-10-6-3-2-5-9(10)16-12(14-15-13(16)18)11-7-4-8-19-11/h2-8H,1H3,(H,15,18)
SMILES: COC1=CC=CC=C1N2C(=NNC2=S)C3=CC=CS3
Molecular Formula: C13H11N3OS2
Molecular Weight: 289.37

4-(2-methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol

CAS No.: 380574-16-3

Cat. No.: VC6967969

Molecular Formula: C13H11N3OS2

Molecular Weight: 289.37

* For research use only. Not for human or veterinary use.

4-(2-methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol - 380574-16-3

Specification

CAS No. 380574-16-3
Molecular Formula C13H11N3OS2
Molecular Weight 289.37
IUPAC Name 4-(2-methoxyphenyl)-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C13H11N3OS2/c1-17-10-6-3-2-5-9(10)16-12(14-15-13(16)18)11-7-4-8-19-11/h2-8H,1H3,(H,15,18)
Standard InChI Key TYPKVFOOVVIUNM-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1N2C(=NNC2=S)C3=CC=CS3

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure consists of a 1,2,4-triazole ring substituted at the following positions:

  • Position 4: 2-Methoxyphenyl group (C6H4OCH3\text{C}_{6}\text{H}_{4}\text{OCH}_{3}), providing aromaticity and potential π-π stacking interactions.

  • Position 5: Thiophen-2-yl group (C4H3S\text{C}_{4}\text{H}_{3}\text{S}), introducing sulfur-based electronic effects.

  • Position 3: Thiol (-SH) group, enabling redox activity and nucleophilic reactivity .

The IUPAC name, 4-(2-methoxyphenyl)-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione, reflects this substitution pattern. Key identifiers include:

PropertyValue
CAS No.380574-16-3
Molecular FormulaC13H11N3OS2\text{C}_{13}\text{H}_{11}\text{N}_{3}\text{OS}_{2}
Molecular Weight289.37 g/mol
SMILESCOC1=CC=CC=C1N2C(=NNC2=S)C3=CC=CS3
InChIKeyTYPKVFOOVVIUNM-UHFFFAOYSA-N

The planar triazole core facilitates conjugation, while the thiol group enhances reactivity toward electrophiles .

Synthesis and Analytical Characterization

Synthetic Pathways

While explicit details for this compound are scarce, analogous 1,2,4-triazole derivatives are typically synthesized via:

  • Cyclocondensation: Reaction of thiosemicarbazides with carboxylic acids or esters under acidic conditions.

  • Nucleophilic Substitution: Introduction of the 2-methoxyphenyl and thiophen-2-yl groups via Suzuki-Miyaura coupling or direct alkylation.

  • Oxidation/Reduction: Modulation of thiol/thione tautomerism using oxidizing agents like H2O2\text{H}_{2}\text{O}_{2} or reducing agents .

A hypothetical route involves:

  • Synthesis of 4-(2-methoxyphenyl)-1,2,4-triazole-3-thiol via cyclization of 2-methoxyphenylthiosemicarbazide.

  • Functionalization at position 5 with thiophen-2-ylmagnesium bromide under Grignard conditions .

Analytical Data

  • UV-Vis Spectroscopy: Absorption maxima near 270–290 nm (π→π* transitions of aromatic systems).

  • FT-IR: Peaks at 2560 cm1^{-1} (S-H stretch), 1600 cm1^{-1} (C=N triazole), and 1250 cm1^{-1} (C-O-C methoxy) .

  • NMR: 1H^1\text{H} NMR signals for methoxy protons (~δ 3.8 ppm), thiophene protons (δ 6.8–7.4 ppm), and triazole protons (δ 8.2–8.5 ppm) .

Physicochemical Properties

Solubility and Stability

  • Solubility: Limited aqueous solubility due to lipophilic groups (logP ≈ 3.5); soluble in DMSO, DMF, and dichloromethane .

  • Stability: Susceptible to oxidation at the thiol group, necessitating storage under inert atmospheres at −20°C.

Tautomerism

The thiol-thione equilibrium (-SH-S-\text{-SH} \rightleftharpoons \text{-S-}) influences reactivity and biological activity. X-ray crystallography of similar compounds confirms preferential adoption of the thione form in solid state .

ParameterRecommendation
Storage−20°C, under argon
PPEGloves, goggles, lab coat
DisposalIncineration following EPA guidelines

No human or veterinary use is permitted due to uncharacterized toxicity .

Future Directions

  • Mechanistic Studies: Elucidate targets in antioxidant pathways (e.g., Nrf2/KEAP1).

  • Structural Optimization: Introduce hydrophilic groups to improve bioavailability.

  • In Vivo Testing: Evaluate pharmacokinetics and chronic toxicity in rodent models .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator